Benzyne
Description
Structure
2D Structure
Properties
CAS No. |
462-80-6 |
|---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.1 g/mol |
IUPAC Name |
cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
KLYCPFXDDDMZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC#CC=C1 |
Canonical SMILES |
C1=CC#CC=C1 |
Other CAS No. |
462-80-6 |
Synonyms |
benzyne |
Origin of Product |
United States |
Methods of Benzyne Generation in Academic Research
Generation from Aryl Halides via Elimination-Addition Mechanisms
A traditional approach to generating benzyne involves the reaction of aryl halides with strong bases. This process proceeds through an elimination-addition mechanism, often referred to as the this compound mechanism. pdx.edulibretexts.orglibretexts.org The mechanism involves the deprotonation of the aromatic ring ortho to the halogen, followed by the expulsion of the halide to form the this compound intermediate. chemistrysteps.com
Dehydrohalogenation with Strong Bases (e.g., Sodium Amide, Organolithium Reagents)
Very strong bases are required to effect the dehydrohalogenation of aryl halides due to the low acidity of the aromatic protons. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic reagent for this transformation. pdx.edulibretexts.orglibretexts.org The amide anion abstracts an ortho proton, generating an aryl anion, which then eliminates the halide to form this compound. chemistrysteps.com
Organolithium reagents, such as phenyllithium, can also be employed to generate this compound from aryl halides. wikipedia.orgwikipedia.orgsigmaaldrich.com These reagents can act as strong bases, facilitating the deprotonation step. The reaction typically involves the treatment of an ortho-haloaryl compound with an organolithium reagent, leading to lithium-halogen exchange followed by elimination to form this compound.
Organometallic Precursors (e.g., Magnesium or Lithium mediated)
This compound can also be generated from ortho-disubstituted arenes through metal-halogen exchange followed by elimination, mediated by organometallic reagents derived from metals like magnesium or lithium. wiley-vch.de For instance, treatment of an ortho-dihalobenzene with a Grignard reagent (organomagnesium halide) or an organolithium reagent can induce the formation of this compound. wikipedia.org This method involves the insertion of the metal between the carbon and halogen bond, followed by elimination of a metal halide salt to generate the reactive intermediate.
Research has explored the use of various organometallic species for this compound generation. For example, phenylmagnesium bromide is a commonly used Grignard reagent. wikipedia.orgfishersci.comfishersci.ca Studies have investigated the efficacy of different organometallic precursors and reaction conditions for generating this compound and its subsequent reactions.
Fluoride-Mediated Generation from o-Silyl Aryl Triflate Precursors (Kobayashi Method)
The fluoride-mediated generation of this compound from ortho-silyl aryl triflate precursors, often referred to as the Kobayashi method, has become a widely employed technique in modern organic synthesis. wiley-vch.denih.govsci-hub.seresearchgate.net This method involves the reaction of an ortho-(trimethylsilyl)aryl triflate with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). wiley-vch.denih.govsci-hub.se
The mechanism involves the attack of fluoride on the silicon atom, leading to the cleavage of the silicon-carbon bond and the formation of an aryl anion. This intermediate then undergoes a 1,2-elimination, with the triflate group serving as the leaving group, to generate this compound. sci-hub.seresearchgate.net
A key advantage of the Kobayashi method is its mild reaction conditions and good functional group tolerance compared to some of the earlier methods. wiley-vch.denih.govsci-hub.seresearchgate.net The use of a fluoride source allows for the controlled generation of this compound, often at lower temperatures. Cesium fluoride in acetonitrile (B52724) is a common system used in this method. nih.gov The low solubility of CsF in acetonitrile can contribute to a controlled release of fluoride, leading to a low-level concentration of this compound, which can be advantageous for trapping with reactive substrates. sci-hub.se
This method has significantly expanded the scope of this compound chemistry and its applications in the synthesis of complex molecules. nih.govsci-hub.seresearchgate.net
Hexadehydro-Diels-Alder (HDDA) Reaction for In Situ this compound Generation
The Hexadehydro-Diels-Alder (HDDA) reaction is a fundamentally new strategy for the de novo generation of benzynes. nih.govnsf.govumn.edu This reaction involves the thermal cycloisomerization of a triyne substrate, which contains a 1,3-diyne unit tethered to a third alkyne (the diynophile). nih.govacs.org The [4+2] cycloaddition between the 1,3-diyne and the pendant alkyne generates the highly reactive this compound intermediate in situ. nih.govacs.orgwikipedia.org
A key advantage of the HDDA reaction is that it typically proceeds under metal- and reagent-free thermal conditions, producing the this compound intermediate in a relatively pristine environment. nih.govnsf.govumn.edunih.gov This contrasts with many traditional methods that require strong bases or generate byproducts which can interfere with subsequent trapping reactions. nsf.govnih.gov The HDDA reaction is highly exothermic, with the cycloisomerization to the this compound typically releasing around 50 kcal/mol. nih.govnih.govcarleton.edu
The this compound generated by the HDDA reaction is rapidly trapped in situ by a variety of suitable reagents, leading to the formation of structurally complex benzenoid products. nih.govnsf.govacs.org The nature of the linker connecting the diyne and diynophile significantly influences the rate of the thermal HDDA cyclization. nih.gov
The HDDA reaction was serendipitously rediscovered in 2012, and its generality has since been recognized, leading to its increasing use in the synthesis of functionalized benzenoid compounds and nitrogen-containing heterocycles. acs.orgumn.edursc.org Photochemical variants of the HDDA reaction have also been developed, allowing this compound generation at much lower temperatures. nih.govumn.edu
Research findings related to the HDDA reaction include:
Studies demonstrating the cycloisomerization of simple triynes to produce this compound intermediates that can be trapped to form substituted phthalides. nih.gov
Density functional theory (DFT) calculations supporting the exergonic nature of the this compound-forming step in the HDDA reaction. nih.gov
The application of HDDA-generated benzynes in novel trapping reactions, such as reactions with C,N-diarylimines to form acridines, and with arylhydrazines to form azoarenes. umn.edu
The use of diynoic acid condensation to form anhydrides that undergo HDDA cycloisomerization below room temperature. umn.edu
Exploration of domino HDDA reactions for the bottom-up synthesis of highly fused, polycyclic aromatic compounds via naphthyne, anthracyne, and tetracyne intermediates. wikipedia.org
Other Advanced and Emerging Precursors for this compound Formation
Beyond the HDDA reaction, significant advancements have been made in developing other precursors that allow for this compound generation under milder and more controlled conditions compared to traditional methods like dehydrohalogenation of aryl halides with strong bases. tcichemicals.commasterorganicchemistry.comwikipedia.org
One of the most widely used modern this compound precursors is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (also known as 2-TMS-phenyl triflate or silyl-triflate). tcichemicals.comchemicalbook.comrsc.org This precursor generates this compound upon treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), typically at room temperature. tcichemicals.comchemicalbook.comrsc.orgdigitellinc.com This fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates has been highly influential in the resurgence of aryne chemistry due to its mild reaction conditions. rsc.orgacs.orgnih.gov The ease of this compound generation from these precursors has expanded the scope of possible reactions, including transition-metal-catalyzed transformations that were previously challenging with classical methods. acs.orgrsc.org
However, the synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate itself can involve the use of toxic and corrosive reagents like trifluoromethanesulfonic anhydride. nih.gov Researchers have developed alternative synthetic routes to this precursor, including methods starting from phenol (B47542) derivatives. chemicalbook.com
Other advanced and emerging this compound precursors and methods include:
Hypervalent Iodine Compounds: Diaryliodonium salts and related hypervalent iodine compounds have gained attention as this compound precursors due to their mild reaction conditions. researcher.life For example, (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate can generate this compound upon treatment with fluoride ions under mild and neutral conditions. researchgate.net Meta-trifluoromethanesulfonate (OTf) substituted diaryliodonium salts have also been reported as precursors for generating aryne intermediates for cycloaddition reactions. researcher.life
Photochemical Methods: Photochemical approaches offer the ability to generate benzynes at significantly lower temperatures. nih.gov For instance, 2-(3-acetyl-3-methyltriaz-1-en-1-yl) benzoic acid (AMTBA) has been shown to produce this compound upon UV irradiation, allowing reactions to occur in a reduced timeframe compared to other methods. digitellinc.com Photochemical flow processes utilizing this compound precursors have also been developed for synthesizing heterocyclic compounds. researcher.life
Boronates: Ortho-substituted aryl boronates, such as 2-bromophenylboronic esters, have been introduced as aryne precursors, particularly for transition-metal-catalyzed transformations. acs.org These precursors can be activated by a palladium catalyst and a base like t-BuOK to form metal-bound aryne intermediates. acs.org
Multiyne Precursors (related to HDDA): While HDDA specifically refers to triynes, other poly-yne precursors containing four or more acetylene (B1199291) motifs have also been explored for generating arynes through thermal cycloisomerization, leading to compounds like carbazole (B46965) derivatives. sioc-journal.cn
These diverse precursors and generation methods provide chemists with a range of tools to access the highly reactive this compound intermediate under conditions compatible with various synthetic transformations, enabling the construction of complex molecular architectures.
Table 1: Selected Modern this compound Precursors
| Precursor Name | Activation Method | Typical Conditions | Notes |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride source | Room temperature or above | Widely used, mild conditions. tcichemicals.comchemicalbook.comrsc.org |
| Diaryliodonium salts | Fluoride source | Mild, neutral conditions | Hypervalent iodine-based precursors. researcher.liferesearchgate.net |
| 2-(3-Acetyl-3-methyltriaz-1-en-1-yl) benzoic acid | UV Irradiation | Low temperature | Photochemical method. digitellinc.com |
| 2-Bromophenylboronic esters | Pd catalyst + Base | Transition-metal-catalyzed | Activated by palladium and base. acs.org |
| Poly-yne precursors (e.g., tetraynes) | Thermal | Heating | Related to HDDA, can form polycyclic aromatics. sioc-journal.cnwikipedia.org |
Reactivity Patterns and Mechanistic Studies of Benzyne
Pericyclic Reactions of Benzyne this compound is a highly reactive dienophile and readily participates in pericyclic reactions, particularly cycloadditions, to relieve its inherent strain.nih.govfishersci.atfishersci.comfishersci.seyoutube.com
[4+2] Cycloaddition Reactions (Diels-Alder) The [4+2] cycloaddition, commonly known as the Diels-Alder reaction, is a significant reaction pathway for this compound.nih.govwikipedia.orgchemistrysteps.comstackexchange.comnih.govfishersci.atfishersci.comyoutube.comwikipedia.orgfishersci.fikingdraw.comindiamart.comnih.govnih.govchemtunes.comnih.govIn these reactions, this compound acts as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative, often referred to as a Diels-Alder adduct.iscnagpur.ac.inyoutube.commsu.eduThe reaction is typically concerted, although stepwise mechanisms involving diradical intermediates have also been proposed for some cycloadditions.wikipedia.orgresearchgate.netThe hexadehydro-Diels-Alder (HDDA) reaction is a method for generating this compound intermediates in situ through the thermal cyclization of triynes, which are then rapidly trapped by suitable partners, including dienes in [4+2] cycloadditions.nsf.govnih.gov
Intermolecular Cycloadditions with Dienes (e.g., Furan (B31954), Pyrrole, Cyclopentadiene (B3395910), Anthracene) this compound undergoes intermolecular [4+2] cycloaddition reactions with various dienes. Examples include reactions with heterocyclic dienes like furan and pyrrole, as well as carbocyclic dienes such as cyclopentadiene and anthracene.youtube.comwikipedia.orgindiamart.comnih.gov
Furan: The reaction of this compound with furan yields a bicyclic adduct. The concerted mechanism for the Diels-Alder reaction between this compound and furan has been illustrated. wikipedia.org
Pyrrole: Pyrrole can also act as a diene in cycloaddition reactions with this compound, leading to the formation of nitrogen-containing bicyclic compounds.
Cyclopentadiene: Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to the minimal distortion required for the transition state geometry. wikipedia.org Its reaction with this compound is a classic example of a [4+2] cycloaddition, forming a bicyclic adduct. youtube.com
Anthracene: Anthracene readily reacts with this compound in a [4+2] cycloaddition to form triptycene. wikipedia.orgyoutube.comnsf.gov This reaction is often used as a diagnostic test for the presence of a this compound intermediate. wikipedia.org
Intramolecular Cycloadditions
Intramolecular cycloaddition reactions involving this compound intermediates provide efficient routes to complex polycyclic aromatic compounds. nih.gov A new variant of the intramolecular [4+2] cycloaddition of conjugated enynes and arenynes with benzynes has been developed, allowing access to highly condensed polycyclic systems. nih.gov These reactions can proceed readily at room temperature when this compound is generated under specific conditions, such as the fluoride-promoted 1,2-elimination of o-(trimethylsilyl)aryl triflates. nih.govkyoto-u.ac.jp
Studies have demonstrated intramolecular (3+2) cycloaddition reactions between ynamides and this compound, utilizing this compound precursors containing a chlorosilyl group as a linking functionality. kyoto-u.ac.jp This method highlights the dual nucleophilic and electrophilic nature of the intermediate indolium ylide, leading to the formation of indole (B1671886) derivatives. kyoto-u.ac.jp
An intramolecular this compound–diene [4+2] cycloaddition using a cleavable silicon tether has also been reported, enabling the synthesis of various polycyclic structures. researchgate.net
[2+2] Cycloaddition Reactions with Alkenes and Alkynes
This compound readily undergoes [2+2] cycloaddition reactions with various unsaturated molecules, including alkenes and alkynes. libretexts.org This reaction pathway leads to the formation of four-membered rings fused to the aromatic core, specifically benzocyclobutenes when reacting with alkenes. rsc.org
While simple and electron-rich alkenes like enol ethers and enamines commonly participate in [2+2] cycloadditions with arynes, reactions with electron-deficient alkenes are less common due to the electrophilic nature of this compound. rsc.org However, recent studies have shown that under specific conditions, such as with tethered enones, intramolecular net [2+2] cycloadditions between this compound intermediates and electron-deficient alkenes can occur, leading to benzocyclobutene intermediates. rsc.org
This compound can also undergo [2+2] cycloaddition with itself, leading to the formation of biphenylene. libretexts.orglibretexts.org
1,3-Dipolar Cycloaddition Reactions
This compound is a competent dienophile and readily participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, providing a powerful method for the synthesis of five-membered heterocycles fused to a benzene (B151609) ring. kyoto-u.ac.jpstudysmarter.co.uklibretexts.orglibretexts.org
Examples of 1,3-dipolar cycloadditions of this compound include reactions with azides, diazoalkanes, nitrile oxides, and nitrile imines. kyoto-u.ac.jpacs.org These reactions often provide direct routes to heteroaryl frameworks without requiring subsequent aromatization steps. kyoto-u.ac.jp For instance, the reaction of this compound with nitrile imines offers a synthesis route to 1-substituted-1H-indazoles. acs.org An improved synthesis of 1,2-benzisoxazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides and this compound, mediated by TBAF. rsc.org
This compound generated from the thermal cycloisomerization of triynes (Hexadehydro-Diels–Alder reaction) can be trapped by 1,3-dipolar cycloaddition with trimethylsilyl (B98337) azide. nih.gov
Recent research has also explored the 1,3-dipolar cycloaddition of this compound with the azoxy tautomer of 1-hydroxybenzotriazole (B26582) (HOBT), leading to the formation of benzotriazole (B28993) derivatives. acs.org
Insertion Reactions of this compound
This compound is capable of undergoing insertion reactions into various bonds, including C-H and other single bonds. libretexts.orgyoutube.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
C-H Insertion Reactions
This compound can insert into C-H bonds, a process that can be promoted by certain catalysts. libretexts.orgnsf.govnih.gov Boron trifluoride (BF3) has been observed to promote C-H insertion reactions of benzynes bearing pendant alkyl groups. nsf.govnih.govnih.govresearchgate.net Mechanistic studies and computations suggest that BF3 engages the strained π-bond of this compound, conferring carbene-like character on an adjacent carbon atom, which then undergoes C-H insertion. nsf.govnih.govnih.gov This represents an unusual catalytic role for a non-transition metal Lewis acid. nsf.govnih.gov
The efficiency and regioselectivity of C-H insertion reactions can be influenced by the structure of the this compound precursor and the nature of the C-H bond. nsf.gov For example, studies on the BF3-promoted C-H insertion of benzynes generated from ynone HDDA substrates have shown that modifications in the alkyl group can affect the product distribution. nsf.gov
Bond-Insertion Reactions
Beyond C-H bonds, this compound can also insert into other types of bonds, including carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com
Insertion into C-C sigma bonds has been demonstrated. A tandem this compound C-C σ-bond insertion and photo-Nazarov cyclization protocol has been developed, leading to the formation of complex polycyclic systems. acs.orgnih.gov This process can result in the formation of multiple new C-C bonds on the benzene ring. acs.orgnih.gov
This compound can also insert into C-O bonds, such as those found in epoxides. The reaction of this compound with styrene (B11656) oxide, for instance, leads to the insertion into a C-O bond, forming dihydrobenzofuran derivatives. thieme-connect.com
Transition metal this compound complexes can also undergo insertion reactions. wikipedia.org For example, (this compound)nickel(0) complexes react with carbon monoxide, resulting in insertion into the nickel-benzyne bond and the formation of fluorenone derivatives. acs.org Palladium-catalyzed spirocyclization reactions have been shown to involve sequential carbopalladation, C-H activation, and this compound insertion. acs.org
Oligomerization and Polymerization Pathways of this compound
In the absence of suitable trapping agents, this compound is highly reactive and can undergo reactions with itself, leading to oligomerization and polymerization. walshmedicalmedia.comyoutube.com The most common oligomerization pathway is the [2+2] cycloaddition of two this compound molecules to form biphenylene. libretexts.orglibretexts.org
The rapid dimerization of this compound highlights its inherent instability and strong propensity to react to relieve ring strain. walshmedicalmedia.com While controlled oligomerization and polymerization pathways can be challenging to achieve due to this compound's high reactivity, these processes underscore its potential as a building block for constructing larger aromatic systems.
Theoretical and Computational Investigations of Benzyne
Electronic Structure and Bonding Analysis
Computational studies have extensively investigated the electronic structure and bonding in benzyne, particularly focusing on the nature of the "triple bond" within the strained cyclic system. Unlike the typical triple bond in linear alkynes formed by the overlap of two p-orbitals and one sigma bond, the unique geometry of this compound necessitates a different bonding arrangement.
In ortho-benzyne, the reactive center is characterized by a formal triple bond within the six-membered ring. Computational analysis indicates that this "triple bond" arises from the overlap of two adjacent sp² orbitals in the plane of the aromatic ring. masterorganicchemistry.com This overlap is orthogonal to the aromatic pi system. masterorganicchemistry.com However, due to the constraint of the benzene (B151609) ring geometry, these sp² orbitals are distorted and point away from each other, resulting in poor overlap. masterorganicchemistry.com This poor overlap contributes significantly to the high strain and reactivity of this compound.
Studies employing density functional theory (DFT) have provided insights into the charge distribution in this compound. For instance, Natural Bond Orbital (NBO) analysis of ortho-benzyne using the B3LYP/6-311+G(d,p) level of theory showed negligible charges (+0.02) on the triple bond carbons, suggesting that the high electrophilic reactivity of this compound is not primarily driven by charge effects. acs.org
The electronic structure of this compound isomers has also been explored using various computational approaches, including unrestricted density functional theory (UDFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations. researchgate.net These studies have examined the biradical nature of this compound isomers, particularly meta- and para-benzyne, and the coupling between the radical centers.
Quantum Chemical Calculations of this compound Reactivity and Pathways
Quantum chemical calculations are widely used to explore the potential energy surfaces and reaction mechanisms involving this compound. These calculations help identify intermediates, transition states, and activation energies, providing a detailed picture of how this compound reacts. rsc.orgaip.orgcore.ac.ukdiva-portal.orgnih.govnih.gov
Computational investigations have examined the reactions of this compound with various species, including radicals and nucleophiles. For example, the kinetics and mechanisms of the reactions of ortho-benzyne with propargyl and benzyl (B1604629) radicals have been studied computationally using methods like M06-2X/6-311+G(3df,2p)//B3LYP/6-311G(d,p). rsc.org These studies predicted reaction pathways and identified dominant products, suggesting a potential role for ortho-benzyne as a precursor of polycyclic aromatic hydrocarbons in combustion. rsc.org
Automated reaction path search methods, such as the artificial-force-induced reaction (AFIR) method interfaced with quantum chemistry programs, have been employed to explore the complex reaction networks involving this compound. researchgate.net This approach allows for the systematic identification of reaction pathways, including those with submerged transition states or barrierless reactions. researchgate.netmdpi.com
Quantum chemical calculations are crucial for obtaining mechanistic insight into chemical reactions involving arynes. researchgate.net They allow for the prediction of reaction stoichiometries, thermodynamics, and kinetics, helping to exclude thermodynamically infeasible or non-hazardous pathways in reaction design. core.ac.uk
Transition State Characterization
Characterizing transition states is a key aspect of computational studies on this compound reactivity. Transition states represent the highest energy points along a reaction pathway and provide information about the energy barrier and the molecular geometry at the point of reaction. core.ac.uk
Computational methods, such as DFT, are used to locate and characterize transition state structures for reactions involving this compound. byu.edu These calculations provide details about bond lengths, angles, and energies at the transition state. For instance, transition state structures for the addition of this compound to chiral enamines have been calculated at levels of theory like B3LYP-D3BJ/Def2-TZVPP-SMD//B3LYP/6-31 g(d). byu.edu These calculations provide energy values and interatomic distances at the transition state, offering insights into the stereochemical outcome of the reaction. byu.edu
Transition state theory (TST) is often used in conjunction with calculated transition state structures to estimate reaction rates. aip.orgumd.edu However, for reactions involving smaller species or those with complex energy landscapes, quantum effects like tunneling may need to be considered. aip.org
Energy Landscapes and Reaction Dynamics
Computational studies of this compound reactions often involve mapping out the potential energy surface (PES) or free energy landscape. umd.edumdpi.comresearchgate.net These landscapes illustrate the energy of the system as a function of relevant reaction coordinates, showing the relative energies of reactants, intermediates, transition states, and products. umd.eduresearchgate.net
Exploring energy landscapes helps to understand the feasibility of different reaction pathways and the factors that influence reaction outcomes. researchgate.net For complex systems or reactions with multiple possible pathways, computational methods can identify the lowest energy paths and the relative stabilities of intermediates. mdpi.com
Molecular dynamics simulations, often based on ab initio calculations, can be used to study the reaction dynamics on these energy landscapes, providing information about how molecules move and transform during a reaction. umd.edumdpi.comresearchgate.net This can reveal dynamic effects that are not captured by static transition state theory. umd.edu
For example, computational studies have explored the energy landscapes of benzene clusters, providing insights into their stable structures and dynamics. aip.orgmdpi.comresearchgate.net While these studies focus on benzene, the methodologies are relevant to understanding the landscapes of this compound reactions.
Aromaticity and Strain Considerations in this compound
This compound is derived from benzene, a classic aromatic compound, but the introduction of the formal triple bond significantly perturbs the electronic structure and introduces substantial strain. Computational methods are essential for quantifying the aromaticity and strain in this compound isomers. rsc.orgresearchgate.nettubitak.gov.trrsc.org
Aromaticity is a key concept in organic chemistry, typically associated with enhanced stability due to cyclic delocalization of pi electrons. rsc.org Various computational criteria are used to assess aromaticity, including energetic criteria (e.g., aromatic stabilization energy, ASE), magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS), and geometric criteria. researchgate.nettubitak.gov.trrsc.org
Computational studies have investigated the aromatic character of this compound isomers. While benzene exhibits significant aromatic stabilization, the highly strained structure of this compound leads to a complex interplay between aromaticity and antiaromaticity, depending on the specific isomer and the theoretical method used. Some studies suggest that despite the structural distortion, a degree of aromaticity is conserved in this compound isomers, particularly in the pi system, while the sigma framework is significantly affected by the removal of hydrogen atoms. researchgate.net
Strain energy is another critical factor influencing this compound's reactivity. The distortion of the benzene ring to accommodate the formal triple bond results in considerable angle and bond length deviations from the ideal aromatic structure. masterorganicchemistry.com Computational calculations have estimated the strain energy of this compound to be substantial, contributing to its high reactivity. masterorganicchemistry.com For instance, the strain energy of this compound has been estimated computationally to be around 50 kcal/mol, significantly higher than that of cyclopropane (B1198618) (28 kcal/mol). masterorganicchemistry.com
The interplay between aromaticity and strain in this compound is a subject of ongoing computational research, aiming to fully understand how these factors influence its structure, stability, and reactivity.
Computational Predictions of Novel this compound Reactivity
Computational chemistry plays a vital role in predicting novel reaction pathways and reactivity patterns for this compound. By exploring potential energy surfaces and calculating activation barriers, computational methods can suggest new reactions or provide insights into the regioselectivity and stereoselectivity of known reactions. core.ac.uk
Computational studies can help identify factors that control the reactivity of this compound and its analogs, such as the energy required to distort the molecule, the singlet-triplet splitting, and the electron affinity at the transition state. These insights can guide the design of new reactions or catalysts.
Automated reaction discovery methods, based on quantum chemical calculations, are increasingly used to explore the vast chemical reaction space and predict unexpected reactivity. researchgate.net These methods can generate reaction networks and identify promising new transformations involving this compound. researchgate.net
For example, computational studies have been used to design reactions involving para-benzynes generated by the Masamune-Bergman cyclization, leading to the prediction and subsequent experimental realization of novel tetraborylation reactions. researchgate.net This demonstrates the power of computational methods in predicting and guiding the discovery of new this compound chemistry.
Applications of Benzyne in Advanced Organic Synthesis
Synthesis of Substituted Benzene (B151609) Derivatives
Benzyne provides a powerful platform for the synthesis of polysubstituted benzene derivatives, which are crucial components in pharmaceuticals, agrochemicals, and materials science. The generation of this compound in the presence of various trapping agents allows for the introduction of a wide array of functional groups onto the aromatic ring.
One of the key considerations in the synthesis of substituted benzene derivatives via this compound is the directing effect of substituents already present on the this compound precursor. These effects can influence the regioselectivity of the subsequent nucleophilic attack or cycloaddition reaction. For instance, the synthesis of specific isomers can be achieved by carefully choosing the starting materials and reaction conditions.
Recent research has focused on developing milder and more efficient methods for this compound generation to broaden the scope of compatible functional groups. The use of precursors like o-(trimethylsilyl)aryl triflates allows for the in situ formation of this compound under conditions that tolerate a variety of sensitive functionalities, enabling the synthesis of highly functionalized benzene derivatives.
Table 1: Examples of Substituted Benzene Derivatives Synthesized via this compound Intermediates
| Starting Material | Reagents | Product | Application Area |
|---|---|---|---|
| 1-bromo-2-fluorobenzene | n-BuLi, furan (B31954) | 1,4-epoxy-1,4-dihydronaphthalene | Precursor for polycyclic compounds |
| 2-(trimethylsilyl)phenyl triflate | CsF, various nucleophiles | Polysubstituted benzenes | Fine chemical manufacturing |
Construction of Polycyclic Aromatic Compounds and Fused Systems
The construction of polycyclic aromatic compounds (PAHs) and other fused ring systems is a significant application of this compound chemistry. The high reactivity of the this compound triple bond makes it an excellent dienophile in Diels-Alder reactions, facilitating the rapid assembly of complex polycyclic frameworks.
When this compound is generated in the presence of a diene, such as furan or cyclopentadiene (B3395910), it readily undergoes a [4+2] cycloaddition to form a new six-membered ring, resulting in a bicyclic or tricyclic system. organicchemistrytutor.com This strategy has been employed in the synthesis of various benzonorbornadienes and other bridged ring systems. acs.org The reaction conditions for this compound generation can be tailored to be compatible with a range of dienes, allowing for the synthesis of a diverse library of polycyclic structures.
The intramolecular trapping of this compound by a tethered diene is a particularly powerful method for constructing complex fused systems with high efficiency. This approach has been utilized to access various polycyclic structures that would be challenging to synthesize through other methods. researchgate.net
Table 2: Examples of Polycyclic Aromatic Compounds Synthesized Using this compound
| This compound Precursor | Diene | Product | Reaction Type |
|---|---|---|---|
| 1,2-dihalogenated benzenes | Cyclopentadiene derivatives | Benzonorbornadienes | Diels-Alder [4+2] cycloaddition |
| Anthranilic acid | Furan | 1,4-epoxy-1,4-dihydronaphthalene | Diels-Alder [4+2] cycloaddition |
This compound in Natural Product Total Synthesis
The unique reactivity of this compound has been harnessed by synthetic organic chemists for the total synthesis of numerous complex natural products. researchgate.net The ability of this compound to rapidly form multiple carbon-carbon or carbon-heteroatom bonds in a single step provides a strategic advantage in constructing intricate molecular architectures. researchgate.net To date, over 75 natural products have been synthesized using this compound-based methodologies. researchgate.net
The application of this compound in natural product synthesis is diverse, encompassing nucleophilic additions, cycloadditions, and metal-catalyzed reactions. researchgate.net For example, the intramolecular trapping of a this compound intermediate was a key step in the formal total synthesis of (S)-α-Tocopherol, the primary component of natural Vitamin E, to construct the chroman ring. researchgate.net
In the synthesis of hetisine-type alkaloids, which possess highly complex carbon skeletons, a this compound acyl-alkylation reaction was employed to construct a key fused 6-7-6 tricyclic system. researchgate.net The development of milder methods for generating benzynes, such as the use of o-silyl aryl triflates, has expanded the scope of their application to more complex and sensitive substrates, making them even more valuable in the field of natural product synthesis. researchgate.net
Table 3: Selected Natural Products Synthesized Using this compound Chemistry
| Natural Product Class | Key this compound Reaction | Synthetic Utility |
|---|---|---|
| (S)-α-Tocopherol | Intramolecular this compound trapping | Formation of the chroman ring researchgate.net |
| Hetisine-type alkaloids | This compound acyl-alkylation | Construction of a fused 6-7-6 tricycle researchgate.net |
| Indolo[3,2-c] and [2,3-c]quinoline alkaloids | Cascade C–H/N–H annulation | Efficient synthesis of polyheterocyclic scaffolds researchgate.net |
Synthesis of Heterocyclic Compounds
This compound chemistry offers a powerful and versatile strategy for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in natural products, pharmaceuticals, and functional organic materials. rsc.org The in situ generation of this compound followed by its reaction with various trapping agents allows for the efficient construction of diverse heterocyclic scaffolds, often in a step-economical manner and under transition-metal-free conditions. rsc.orgrsc.org
A prominent application of this compound in this area is its use in cycloaddition reactions to form nitrogen-containing heterocycles. rsc.org this compound can participate in [n+2] cyclization reactions with various nitrogen-containing partners to construct complex benzazepine derivatives and other nitrogenous heterocyclic systems. rsc.org For instance, the [2+2] cycloaddition of this compound with imines can lead to azetidine (B1206935) intermediates, which can then rearrange to form valuable nitrogen-containing polyaromatic skeletons. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of benzynes with species like azides or diazo compounds provide access to five-membered benzo-fused rings. ijraset.com
The synthesis of oxygen-containing heterocycles is also readily achieved using this compound intermediates. The insertion of arynes into the C=O bond of carbonyl compounds can generate unstable [2+2] cycloaddition adducts that can be converted into a variety of oxygen heterocycles, such as coumarins, chromenes, xanthenes, and benzofurans, in a single operation. researchgate.net
Table 4: Examples of Heterocyclic Scaffolds Synthesized via this compound Reactions
| Heterocycle Class | Key this compound Reaction | Precursors/Trapping Agents |
|---|---|---|
| Nitrogen-containing heterocycles | [n+2] Cycloaddition | Imines, nitrones, azides, diazo compounds rsc.orgnih.govresearchgate.net |
| Oxygen-containing heterocycles | Insertion into C=O bond | Aldehydes, ketones, esters, formamides researchgate.netnih.gov |
| Sulfur-containing heterocycles | C-S bond formation | Thioamides nih.gov |
Strategies for Regioselective and Stereoselective Outcomes
Achieving control over regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. While this compound reactions can sometimes lead to mixtures of products, various strategies have been developed to influence the outcome and favor the formation of a specific isomer.
The regioselectivity of nucleophilic addition to unsymmetrical benzynes is often governed by a combination of inductive and steric effects of the substituents on the aryne. makingmolecules.com Electron-withdrawing groups can influence the distribution of electron density in the this compound triple bond, directing the incoming nucleophile to a specific position. stackexchange.com Similarly, steric hindrance from bulky substituents can block one of the reactive centers, favoring attack at the less hindered position. makingmolecules.com In some cases, highly regioselective elimination steps can be achieved during this compound generation, leading to the formation of a single this compound isomer from a substituted precursor. acs.orguncw.edu
Stereoselectivity in this compound reactions often arises in the context of cycloaddition reactions. masterorganicchemistry.com The stereochemistry of the reacting partner, such as a diene in a Diels-Alder reaction, can be transferred to the product. While the this compound itself is planar, its approach to the diene can be influenced by substituents on either reactant, leading to the preferential formation of one stereoisomer. Stereoselective reactions are those that favor the formation of one stereoisomer over another, while stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. vedantu.com
Table 5: Factors Influencing Regio- and Stereoselectivity in this compound Reactions
| Selectivity Type | Influencing Factors | Examples |
|---|---|---|
| Regioselectivity | Inductive effects of substituents stackexchange.com | Electron-withdrawing groups directing nucleophilic attack. |
| Steric hindrance makingmolecules.com | Bulky groups blocking one side of the this compound triple bond. | |
| Regioselective this compound formation acs.orguncw.edu | Deprotonation pathway leading to a specific this compound isomer. | |
| Stereoselectivity | Stereochemistry of the reaction partner | Diene stereochemistry in Diels-Alder reactions. |
Development of Domino and Cascade Reactions
Domino, or cascade, reactions are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step. wikipedia.org These reactions are highly efficient as they allow for the construction of complex molecules in a single operation without the need to isolate intermediates, thereby saving time, reagents, and reducing waste. wikipedia.org this compound is an excellent candidate for initiating such reaction cascades due to its high reactivity.
A notable example involves the thermal generation of a this compound intermediate via a hexadehydro-Diels-Alder (HDDA) reaction, which then participates in a cascade of strain-driven events. nih.gov This particular cascade can proceed through multiple strained intermediates, including benzocyclobutenes and cyclic allenes, ultimately leading to complex benzocyclohexadienone products. nih.gov
Another type of cascade reaction involving this compound proceeds through the formation of benzoxetenonium ions and their subsequent rearrangement to o-quinone methides. nih.gov This process is initiated by a thermally generated this compound derivative bearing a benzylic ether group. The steric bulk of substituents can be crucial in directing the reaction through the strained four-membered ring transition state that leads to these reactive intermediates. nih.gov The development of such domino and cascade reactions significantly enhances the synthetic utility of this compound, enabling the rapid assembly of intricate molecular architectures from simple precursors.
Table 6: Key Features of this compound-Initiated Cascade Reactions
| Cascade Type | Initiating this compound Reaction | Key Intermediates | Final Products |
|---|---|---|---|
| Strain-Driven Cascade | Hexadehydro-Diels-Alder (HDDA) | This compound, benzocyclobutene, cyclic allene | Benzocyclohexadienones nih.gov |
Functionalization of Carbon Materials (e.g., Graphene, Nanotubes)
The unique electronic and mechanical properties of carbon materials like graphene and carbon nanotubes (CNTs) have made them the focus of intense research. However, their inert surfaces often require functionalization to tailor their properties for specific applications. This compound cycloaddition has emerged as an effective method for the covalent functionalization of these sp²-hybridized carbon surfaces. nih.gov
The reaction of this compound with graphene or CNTs can proceed through either a [2+2] or a [4+2] cycloaddition pathway. nih.gov In the case of graphene, aryne cycloaddition using precursors like 2-(trimethylsilyl)aryl triflate leads to the formation of a four-membered ring that connects the aromatic ring of the this compound to the graphene surface. acs.org This covalent attachment disrupts the sp² hybridization of the carbon atoms in the graphene lattice, which can be observed through techniques like Raman spectroscopy. nih.govnih.gov
Similarly, this compound can react with fullerenes and carbon nanotubes. nasa.govnasa.gov Theoretical and experimental studies have shown that the reaction of this compound with C60 fullerene predominantly yields the [2+2] cycloaddition product. nasa.gov For carbon nanotubes, both [2+2] and [2+4] cycloaddition products are considered stable, with the [2+4] product being more so. nasa.gov This functionalization can be used to modify the electronic properties of these carbon materials and to attach other molecules, potentially leading to the development of novel composite materials and electronic devices. nih.gov
Table 7: this compound Functionalization of Carbon Materials
| Carbon Material | This compound Reaction Type | Key Findings | Potential Applications |
|---|---|---|---|
| Graphene | [2+2] or [4+2] Cycloaddition | Formation of covalent bonds, alteration of electronic band structure. nih.govacs.orgresearchgate.net | Composite materials with improved mechanical properties, graphene-based electronic devices. nih.gov |
| Carbon Nanotubes | [2+2] or [4+2] Cycloaddition | Both products are stable, with [2+4] being more favorable. nasa.gov | Components for nanotechnology machines, such as molecular gears. nasa.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-α-Tocopherol |
| 1,4-epoxy-1,4-dihydronaphthalene |
| 1-bromo-2-fluorobenzene |
| 2-(trimethylsilyl)aryl triflate |
| Anthranilic acid |
| Benzene |
| Benzonorbornadiene |
| Benzoxetenonium ion |
| This compound |
| Cesium fluoride (B91410) (CsF) |
| Chlorotoluene |
| Chroman |
| Coumarin |
| Cyclopentadiene |
| Furan |
| Graphene |
| Methylaniline |
| n-Butyllithium (n-BuLi) |
| o-quinone methide |
Advanced Methodologies and Future Directions in Benzyne Chemistry
Catalytic Approaches to Benzyne Generation and Transformation
Catalysis plays a crucial role in modern synthetic chemistry, offering pathways to enhance reaction rates, improve selectivity, and enable transformations under milder conditions. mlsu.ac.in The transient nature of this compound presents unique challenges and opportunities for catalytic methods.
Recent advancements have focused on the development of catalytic systems for both the generation of benzynes from precursors and their subsequent reactions. For instance, 2-aminophenylboronates have been explored as novel this compound precursors, undergoing a rhodium(II)-catalyzed cascade process involving N–H amination, oxidation, and elimination to generate benzynes in situ. rsc.org This method allows for one-pot cycloaddition reactions under acid-, base-, and fluoride-free conditions at temperatures below ambient, demonstrating orthogonality to conventional methods in terms of functional group tolerance. rsc.org
Transition metal catalysts, such as palladium, have also been employed in this compound chemistry, for example, in the 2+2+2 cycloaddition of this compound with itself. qut.edu.au Furthermore, asymmetric catalysis with this compound, despite its fleeting and nonpolar nature, is an emerging area. An electrochemical approach for the oxidative generation of benzynes has been successfully merged with chiral primary aminocatalysis, leading to the first catalytic asymmetric enamine–this compound coupling reaction. researchgate.net Cobalt acetate (B1210297) has been identified as a catalyst that can stabilize the in situ generated arynes and facilitate their coupling with enamines, providing a concise method for constructing diverse α-aryl quaternary carbon stereocenters with good stereoselectivities. researchgate.net
Flow Chemistry and Microfluidic Applications for this compound Reactions
Flow chemistry and microfluidic systems offer significant advantages for handling highly reactive intermediates like this compound, including enhanced mixing, precise temperature control, and improved safety. jst.go.jpmdpi.com These technologies allow for the rapid generation and immediate consumption of this compound, minimizing decomposition and side reactions. jst.go.jp
Microflow systems have been successfully applied to this compound chemistry, enabling efficient and safe reactions. For example, the fluorination of benzynes has been achieved in a microflow reactor, providing higher yields of fluoroarenes compared to batch conditions. jst.go.jp The rapid mixing and immediate protonation facilitated by microflow conditions are crucial for the success of such reactions, especially when dealing with fast this compound generation and reactive intermediates. jst.go.jp
Flow chemistry also facilitates telescoped reaction sequences, where products from one step are immediately used in a subsequent reaction within the continuous flow system. mdpi.com This is particularly beneficial for this compound chemistry, allowing for the in situ generation of this compound precursors and their subsequent reactions without isolation. researchgate.net The integration of flow synthesis platforms with analytical techniques like UPLC-MS allows for online monitoring of reactions involving hazardous intermediates, further enhancing safety and efficiency. mdpi.com
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to this compound synthesis and reactions is crucial for developing more sustainable chemical processes. mlsu.ac.inmsu.edu This involves minimizing waste generation, maximizing atom economy, using less hazardous chemicals and solvents, and designing for energy efficiency. mlsu.ac.inmsu.edunih.gov
Efforts are being made to develop greener methods for generating benzynes. While traditional methods often involve harsh conditions or hazardous reagents, newer approaches aim for milder and more environmentally friendly alternatives. The use of 2-aminophenylboronates in a rhodium-catalyzed cascade, as mentioned earlier, represents a step towards milder, acid-, base-, and fluoride-free conditions. rsc.org
Designing synthetic methodologies that reduce or eliminate the use or generation of toxic feedstocks and by-products is a core principle of green chemistry. msu.edu For this compound chemistry, this translates to developing precursors that are safer to handle and generate fewer hazardous byproducts upon this compound formation. The concept of atom economy is also highly relevant, aiming to incorporate as many atoms of the starting materials as possible into the final product, thereby minimizing waste. mlsu.ac.inmsu.edu
This compound in Materials Science and Polymer Chemistry
This compound's unique reactivity makes it a valuable building block for the synthesis of novel materials and polymers. Its ability to undergo cycloaddition reactions allows for the construction of complex molecular architectures. qut.edu.au
This compound-based polymerization has emerged as a promising route to synthesize functional polymers. The highly reactive nature of this compound can be leveraged in polymerization reactions, although its instability under ambient conditions necessitates in situ generation from precursors. rsc.orgrsc.org For example, the this compound–azide polycycloaddition, a Huisgen 1,3-dipolar cycloaddition, has been used to synthesize soluble polybenzotriazoles with high thermal stability and interesting optical properties. rsc.orgrsc.org This method involves the in situ generation of dithis compound monomers from their precursors and their polymerization with diazides. rsc.orgrsc.org
This compound chemistry has also been applied to the modification of macromolecules and nanocarbon materials through cycloaddition reactions, offering new avenues for creating materials with tailored properties. qut.edu.au The development of fully conjugated this compound-derived porous organic polymers (POPs) demonstrates the potential of this compound in creating materials with ultramicroporous structures and high gas selectivity, relevant for applications such as gas separation and storage. researchgate.net
Emerging Concepts and Unexplored Reactivities
The field of this compound chemistry continues to evolve with the exploration of emerging concepts and previously unexplored reactivities. This includes investigating the behavior of this compound under unusual conditions and in novel reaction pathways.
Research is being conducted on the reactivity of benzynes in different phases, such as the gas phase, to gain a deeper understanding of their fundamental chemical properties. researchgate.net Studies on charged para-benzynes in the gas phase, for instance, have provided insights into their biradical nature and reactions with organic molecules. researchgate.net
New strategies for generating benzynes, such as photochemical methods, are also being developed, offering alternative routes to access this reactive intermediate. nsf.gov Furthermore, the exploration of intramolecular reactions involving this compound intermediates, often facilitated by strategic placement of functional groups and linking functionalities, is leading to the development of facile synthetic methods for complex polycyclic aromatic compounds. researchgate.net
The concept of aryne multifunctionalization, going beyond simple difunctionalization, is expanding the scope of this compound chemistry for the efficient construction of polysubstituted arenes. acs.org Methodologies involving benzdiyne and benztriyne intermediates are being developed to incorporate more than two substituents onto a benzene (B151609) ring via aryne-like strategies. acs.org
Q & A
Q. Basic Research Focus
- Precursor toxicity : o-Dihalobenzenes (e.g., 1,2-dibromobenzene) require glove-box handling due to carcinogenic risk .
- Reaction conditions : Exothermic eliminations (e.g., with NaNH₂) necessitate controlled heating and venting .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to mitigate exposure .
How does computational chemistry enhance understanding of this compound’s electronic structure and reactivity?
Q. Advanced Research Focus
- Molecular orbital analysis : DFT calculations reveal this compound’s distorted π-system, with a bent triple bond (bond angle ~160°) .
- Reactivity predictions : Transition-state modeling explains regioselectivity in cycloadditions (e.g., ortho vs. para attack) .
- Benchmarking : Compare computed activation energies with experimental kinetic data to validate mechanisms .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Q. Basic Research Focus
- Mass spectrometry : High-resolution MS detects this compound-trapped adducts (e.g., anthracene-benzyne cycloadducts) .
- NMR spectroscopy : ¹³C labeling in precursors helps track this compound’s transient intermediates .
- X-ray crystallography : Solid-state structures of stabilized this compound complexes confirm bond angles and lengths .
What recent advancements in this compound chemistry enable novel heterocycle synthesis?
Q. Advanced Research Focus
- Nitrogen-containing heterocycles : this compound reacts with azides or nitriles to form benzotriazoles or isoindoles via [3+2] cycloaddition .
- HDDA cascades : Triyne precursors generate this compound in situ, enabling one-pot synthesis of polyaromatic hydrocarbons (PAHs) .
- Asymmetric catalysis : Chiral ligands (e.g., BINOL) direct this compound’s regioselectivity in enantioselective cycloadditions .
Tables for Key Data
Table 1: Comparison of this compound Synthesis Methods
| Method | Precursor | Conditions | Yield (%) | Key Reference |
|---|---|---|---|---|
| Dehydrohalogenation | 1,2-Dibromobenzene | NaNH₂, 200°C, THF | 60–75 | |
| HDDA Reaction | 1,3,8-Triyne | Thermal, 250°C | 80–90 | |
| Photolysis | o-Diiodobenzene | UV light, –196°C | 30–40 |
Table 2: Spectroscopic Signatures of this compound Adducts
| Adduct | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Anthracene-benzyne | 1650 (C≡C stretch) | 7.2–8.1 (m, aromatic) | |
| Furan-benzyne | 1580 (C≡C bend) | 6.5–7.0 (d, J=3 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
